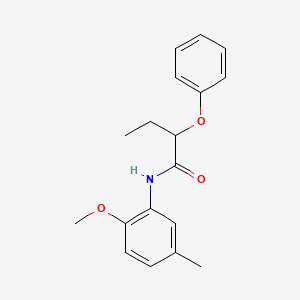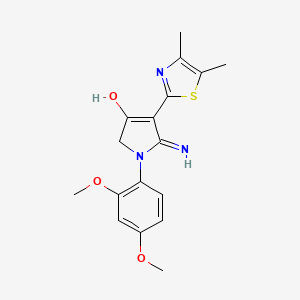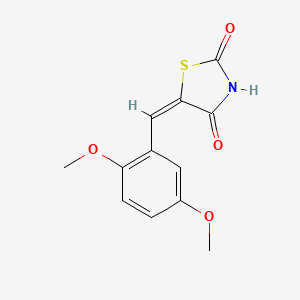![molecular formula C15H18N4O2 B6074474 methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate](/img/structure/B6074474.png)
methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate, also known as MMB, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. MMB is a triazine-based compound that has been synthesized using different methods.
作用機序
The mechanism of action of methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate depends on its application. In medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes that are essential for the survival of cancer cells, viruses, and bacteria. In material science, this compound has been used as a cross-linking agent to form covalent bonds between different molecules. In agriculture, this compound has been shown to inhibit the growth of certain weeds by interfering with their metabolic pathways.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound depend on its application. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. In material science, this compound has been shown to improve the mechanical properties of materials. In agriculture, this compound has been shown to inhibit the growth of certain weeds without affecting the growth of crops.
実験室実験の利点と制限
One of the main advantages of using methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate in lab experiments is its high purity and yield. This compound is also relatively easy to synthesize using the condensation reaction method. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain organisms, and caution should be taken when handling and disposing of this compound.
将来の方向性
There are several future directions for the study of methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate. In medicinal chemistry, this compound could be further studied for its potential as a cancer therapy. In material science, this compound could be used to synthesize new functional materials with improved properties. In agriculture, this compound could be further studied for its potential as a herbicide with minimal impact on the environment. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields.
合成法
Methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate can be synthesized using different methods. One of the most common methods is the condensation reaction between 2-methylbenzonitrile and ethyl 4-aminobutanoate in the presence of triethylamine and acetic anhydride. This method yields this compound with a high purity and yield.
科学的研究の応用
Methyl 4-{[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}butanoate has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to have anticancer, antiviral, and antibacterial properties. In material science, this compound has been used as a building block for the synthesis of functional materials. In agriculture, this compound has been used as a herbicide.
特性
IUPAC Name |
methyl 4-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-11-6-3-4-7-12(11)13-10-17-19-15(18-13)16-9-5-8-14(20)21-2/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHCMCCKHOZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)NCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6074391.png)
![2-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}pyrimidine](/img/structure/B6074402.png)

![ethyl 3-(2-fluorobenzyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3-piperidinecarboxylate](/img/structure/B6074415.png)
![1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methylpiperidine](/img/structure/B6074427.png)
![3-imidazo[1,2-a]pyridin-2-yl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)propanamide](/img/structure/B6074431.png)

![3-[(3-fluorophenyl)amino]-1,3-diphenyl-1-propanone](/img/structure/B6074440.png)

![N-[4-(allyloxy)phenyl]-1-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B6074450.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-6-oxo-N-(tetrahydro-2-furanylmethyl)-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6074457.png)
![7-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6074478.png)

![N-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6074494.png)
